molecular formula C24H22N4O3S2 B2967326 N-(3-chloro-2-methylphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea CAS No. 1115900-99-6

N-(3-chloro-2-methylphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea

Cat. No.: B2967326
CAS No.: 1115900-99-6
M. Wt: 478.59
InChI Key: JQJJTDARQIZYQV-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea is a synthetic organic compound featuring a urea bridge connecting a 3-chloro-2-methylaniline moiety and a 1-(propylsulfonyl)-2,3-dihydro-1H-indole group. The presence of the indole core, a privileged scaffold in medicinal chemistry, suggests this compound may be of significant interest in biochemical and pharmacological research . Indole derivatives are extensively investigated for their diverse biological activities and their capacity to interact with multiple cellular receptors . The integration of a sulfonyl group on the indoline nitrogen may influence the compound's electronic properties and binding characteristics, making it a potentially valuable chemical probe for exploring enzyme inhibition or receptor-ligand interactions. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures. Researchers are encouraged to conduct their own assays to determine the specific applications and mechanisms of action relevant to their studies.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S2/c1-15-22(33-23(26-15)17-8-4-3-5-9-17)19-12-20(29)28-24(27-19)32-14-21(30)25-13-16-7-6-10-18(11-16)31-2/h3-12H,13-14H2,1-2H3,(H,25,30)(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJJTDARQIZYQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C3=CC(=O)NC(=N3)SCC(=O)NCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-N’-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Introduction of the Propylsulfonyl Group: The propylsulfonyl group can be introduced via sulfonation of the indole ring using propylsulfonyl chloride in the presence of a base such as pyridine.

    Coupling with the Chlorinated Phenyl Group: The final step involves the coupling of the chlorinated phenyl group with the indole derivative using a coupling reagent like carbodiimide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-N’-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the nitro groups to amines.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), pyridine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-N’-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-N’-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Examples from European Patent EP 2023/40 :

  • Compounds such as N,N'-[2-(benzenesulfonyloxy)phenyl]-N'-(3-(p-methoxybenzenesulfonyloxy)phenyl]urea feature dual sulfonyloxy groups on aromatic rings.
  • Activity : These derivatives are hypothesized to act as prodrugs or kinase inhibitors due to their hydrolytically labile sulfonyloxy groups .

Fluorinated Urea Analogues

N-[3-[[2,3-Dihydro-2-oxo-3-(1H-pyrrol-2-ylmethylene)-1H-indol-6-yl]amino]-4-methylphenyl]-N'-[2-fluoro-5-(trifluoromethyl)phenyl]-urea:

  • Structure : Contains a fluorinated phenyl group and a pyrrole-substituted indole.
  • Molecular Weight : 535.49 g/mol (C₂₈H₂₁F₄N₅O₂) .
  • Comparison: The trifluoromethyl and fluorine substituents enhance metabolic stability and binding affinity, similar to the chloro-methyl group in the target compound.

Pharmacological and Chemical Insights

  • Sulfonyl vs. Acetyl Groups : The propylsulfonyl group in the target compound may improve aqueous solubility compared to JNJ-5207787’s acetyl group, which is more lipophilic .
  • Halogenation Effects: The 3-chloro-2-methylphenyl group likely enhances receptor binding through hydrophobic and van der Waals interactions, a feature absent in non-halogenated agrochemical ureas .
  • Urea Linkage: The urea scaffold provides hydrogen-bond donor/acceptor sites, critical for interacting with polar residues in biological targets, contrasting with acrylamide- or carboxamide-based analogues .

Data Table: Comparative Analysis of Urea Derivatives

Compound Name Key Structural Features Target/Use Molecular Weight (g/mol) Reference
Target Compound 3-Chloro-2-methylphenyl; propylsulfonyl-indole Hypothesized receptor antagonist - N/A
JNJ-5207787 Acetyl-dihydroindole; acrylamide Neuropeptide Y Y2 receptor -
Fluometuron Trifluoromethylphenyl; dimethylurea Photosynthesis inhibitor -
Patent Example (EP 2023/40) Dual sulfonyloxy-phenyl groups Kinase/prodrug candidate -
Fluorinated Urea (CAS 1033769-28-6) Trifluoromethylphenyl; pyrrole-indole Unspecified therapeutic 535.49

Biological Activity

N-(3-chloro-2-methylphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea, with CAS number 1115900-99-6, is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews its biological activity, including synthesis, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Formula C24H22N4O3S2
Molecular Weight 478.6 g/mol
CAS Number 1115900-99-6

Synthesis

The synthesis of this compound involves standard organic chemistry techniques including coupling reactions that link the urea moiety with the indole derivative. Specific synthetic pathways are often tailored to enhance yield and purity.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated its efficacy against A549 (lung cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer) cell lines using the MTT assay to determine IC50 values.

Key Findings:

  • The compound demonstrated an IC50 value of approximately 2.39±0.10μM2.39\pm 0.10\,\mu M against A549 cells.
  • Comparative analysis with positive controls like sorafenib revealed similar potency, suggesting potential as a lead compound in anticancer drug development.

The mechanism through which this compound exerts its biological effects is likely multifaceted:

  • Inhibition of Cell Proliferation : The compound interferes with critical signaling pathways involved in cell growth and survival.
  • Induction of Apoptosis : Evidence suggests that treatment with this compound leads to increased apoptosis in target cancer cells.
  • Targeting BRAF Pathway : Molecular docking studies indicate potential interactions with BRAF protein, a key player in many cancers.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Antiproliferative Effects :
    • Conducted on A549 and HCT-116 cell lines.
    • Results showed significant inhibition compared to untreated controls.
    • The study concluded that structural modifications could enhance potency.
  • Molecular Docking Study :
    • Investigated binding affinity to BRAF.
    • Found that specific functional groups within the compound facilitate strong interactions with the active site of BRAF, indicating a promising therapeutic target.

Q & A

Q. What are the optimized synthetic routes for N-(3-chloro-2-methylphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea?

The synthesis typically involves coupling an isocyanate with a substituted amine. For example:

  • React 3-chloro-2-methylphenyl isocyanate with 1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-amine under inert conditions (e.g., dichloromethane or toluene) using a base like triethylamine to neutralize HCl byproducts .
  • Purification via column chromatography or recrystallization improves yield. Reaction optimization (e.g., temperature, solvent polarity) is critical for minimizing side products like bis-urea derivatives .

Q. How is the compound characterized to confirm structural integrity?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., sulfonyl group at indole-N1, chloro-methylphenyl moiety) .
  • HPLC : Purity assessment (≥98% by reverse-phase HPLC with UV detection at 254 nm) .
  • Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., C₂₀H₂₁ClN₃O₃S, expected [M+H]⁺ 418.09) .

Q. What solvent systems are suitable for solubility and stability studies?

  • Polar aprotic solvents (DMSO, DMF) enhance solubility for biological assays.
  • Stability in aqueous buffers (pH 4–8) should be tested via UV-Vis or LC-MS to assess hydrolysis of the urea bond under physiological conditions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular Docking : Use the crystal structure of target proteins (e.g., kinases, GPCRs) to model binding. The sulfonyl group may form hydrogen bonds with catalytic residues, while the chloro-methylphenyl moiety occupies hydrophobic pockets .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS or AMBER) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Curves : Validate IC₅₀ values using standardized assays (e.g., ATPase inhibition for kinase targets) .
  • Metabolite Screening : LC-MS/MS identifies degradation products that may interfere with bioassays .
  • Cell Line Variability : Test across multiple lines (e.g., HEK293, HeLa) to rule out cell-specific artifacts .

Q. How is the compound’s pharmacokinetic profile evaluated in preclinical models?

  • ADME Studies :
    • Absorption : Caco-2 cell monolayers predict intestinal permeability.
    • Metabolism : Liver microsome assays identify CYP450-mediated oxidation of the indole or propylsulfonyl groups .
    • Excretion : Radiolabeled compound tracking in rodent urine/feces quantifies clearance rates .

Q. What mechanistic studies elucidate its role in modulating oxidative stress pathways?

  • ROS Assays : Measure intracellular ROS levels (e.g., DCFH-DA probe) in treated vs. untreated cells.
  • Western Blotting : Quantify Nrf2, HO-1, and SOD1/2 expression to link activity to antioxidant response elements .

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